molecular formula C7H16O2Si B3381420 4-Trimethylsilylbutanoic acid CAS No. 2345-40-6

4-Trimethylsilylbutanoic acid

Cat. No.: B3381420
CAS No.: 2345-40-6
M. Wt: 160.29 g/mol
InChI Key: SZCGFQALLUBALV-UHFFFAOYSA-N
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Description

4-Trimethylsilylbutanoic acid is an organosilicon compound with the molecular formula C7H16O2Si and a molecular weight of 160.29 g/mol . Its structure features a trimethylsilyl group (-Si(CH₃)₃) tethered to a butanoic acid chain, a design that combines the versatile reactivity of the carboxylic acid moiety with the unique steric and electronic properties of the organosilicon component . This makes it a valuable synthon in organic and medicinal chemistry for the synthesis of more complex molecules; for instance, it can serve as a precursor or building block in the preparation of silicon-containing analogues, such as (3S)-3-(aminomethyl)-4-trimethylsilylbutanoic acid, which are of interest in pharmaceutical research . The compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-trimethylsilylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O2Si/c1-10(2,3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGFQALLUBALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901299
Record name 4-Trimethylsilylbutanoic acid
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Molecular Weight

160.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-40-6
Record name 4-(Trimethylsilyl)butanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-(trimethylsilyl)-
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Record name 4-Trimethylsilylbutanoic acid
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Record name 4-(trimethylsilyl)butanoic acid
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Foundational & Exploratory

4-Trimethylsilylbutanoic acid CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 18197-26-7 Formula: C₇H₁₆O₂Si Molecular Weight: 160.29 g/mol

Executive Summary & Physiochemical Profile

4-Trimethylsilylbutanoic acid (4-TMSBA) is a specialized organosilicon building block and analytical standard. Structurally, it consists of a butyric acid backbone terminated by a trimethylsilyl (TMS) group. This molecule bridges the gap between purely organic carboxylic acids and inorganic silanes, serving two critical functions in modern research:

  • NMR Spectroscopy: As a water-soluble internal reference standard (typically as the sodium salt), offering superior chemical shift stability compared to shorter-chain homologs like TMSP.

  • Medicinal Chemistry: As a "Silicon Switch" bioisostere, where the TMS group replaces a tert-butyl moiety to modulate lipophilicity (LogP) and metabolic stability without altering the pharmacophore's geometry.

Physiochemical Data Table
PropertyValueContext
CAS Number 18197-26-7Free Acid
Appearance Colorless to pale yellow liquidStandard state
Boiling Point ~115–120 °C (at 10 mmHg)Predicted / Analogous
Density 0.92 g/mLEstimate based on homologs
LogP (Predicted) ~2.1Higher lipophilicity than butyric acid
pKa ~4.82Similar to standard carboxylic acids
Solubility Soluble in organics (DCM, Et₂O); Sodium salt is H₂O solubleAmphiphilic nature

Synthetic Routes & Process Chemistry

The synthesis of 4-TMSBA requires overcoming the incompatibility of highly reactive silanes with acidic protons. Direct hydrosilylation of 3-butenoic acid is often low-yielding due to silyl ester formation. The authoritative protocol utilizes a Hydrosilylation-Hydrolysis sequence, protecting the acid functionality as an ester during the metal-catalyzed step.

Expert Protocol: Karstedt-Catalyzed Hydrosilylation

This workflow maximizes yield and purity by preventing the " dehydrogenative silylation" side reaction.

Reaction Scheme:

  • Step A: Methyl 3-butenoate + Trimethylsilane (

    
    ) 
    
    
    
    Methyl 4-(trimethylsilyl)butanoate.
  • Step B: Methyl ester

    
     4-(trimethylsilyl)butanoic acid.
    
Step-by-Step Methodology

Step A: Catalytic Hydrosilylation

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing dropping funnel.

  • Charge: Add Methyl 3-butenoate (50 mmol) and Karstedt’s catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (approx 0.1 mol% Pt loading).

  • Activation: Heat the mixture to 60°C to activate the catalyst.

  • Addition: Dropwise add Trimethylsilane (or Hexamethyldisiloxane/Chlorosilane equivalents if using alternative reduction methods) over 30 minutes. Note: HSiMe₃ is a gas/volatile liquid; using a cold finger or sealed tube is preferred for lab scale.

  • Monitoring: Monitor by GC-MS. Disappearance of the terminal alkene peak indicates completion.

  • Workup: Remove volatiles under reduced pressure. Distill the intermediate ester (Methyl 4-trimethylsilylbutanoate) to remove Pt residues (bp ~70°C at 15 mmHg).

Step B: Saponification (Hydrolysis)

  • Solvation: Dissolve the purified ester in a 1:1 mixture of THF and Water.

  • Deprotection: Add Lithium Hydroxide (LiOH, 2.0 eq) at 0°C. Stir at room temperature for 4 hours.

  • Extraction: Acidify carefully with 1M HCl to pH ~3. Extract immediately with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Kugelrohr distillation yields the pure 4-TMSBA.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 3-butenoate Inter Intermediate: Methyl 4-TMS-butanoate Start->Inter Hydrosilylation (Karstedt) Reagent HSiMe3 + Pt(0) Cat Reagent->Inter Product 4-TMSBA (CAS 18197-26-7) Inter->Product Saponification (Acid Workup) Hydrolysis LiOH / THF / H2O Hydrolysis->Product

Figure 1: Two-step synthetic pathway avoiding direct acid-silane conflict.

Applications in NMR Spectroscopy[3][4][5]

While 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid (TMSP) is the standard reference for aqueous NMR, 4-TMSBA offers distinct advantages in specific metabolomics and protein NMR workflows.

The "Gamma Effect" Advantage

In TMSP, the silicon atom is separated from the carboxylate by two carbons (


-position). Inductive effects from the carboxylate can slightly perturb the silicon methyl signal (0.0 ppm) depending on pH.
In 4-TMSBA , the silicon is separated by three carbons (

-position). This extra methylene spacer effectively insulates the silicon center from electronic changes at the headgroup.
  • Chemical Shift:

    
     ~0.0 ppm (referenced to TMS).
    
  • pH Stability: High. The shift is less sensitive to pH titration than TMSP.

  • Usage: Used when analyte signals overlap with the TMSP methylene triplets (approx 0.6 ppm and 2.9 ppm). 4-TMSBA shifts the methylene multiplets to different regions (~0.5, 1.3, and 2.2 ppm), clearing the window for analysis.

Medicinal Chemistry: The Silicon Switch

4-TMSBA serves as a critical reagent for introducing the Trimethylsilyl group into drug candidates, a strategy known as "Silicon Switching" or bioisosteric replacement.

Carbon vs. Silicon Bioisosterism

Replacing a tert-butyl group or a linear alkyl chain with a TMS group alters the drug's properties without changing its fundamental shape.

FeatureCarbon Analog (tert-Butyl)Silicon Analog (TMS)Impact on Drug Design
Bond Length C-C: 1.54 ÅC-Si: 1.87 ÅSilicon analogs are slightly larger; may improve fit in hydrophobic pockets.
Lipophilicity Lower LogPHigher LogP (+0.5 to +1.0)Increases membrane permeability and BBB crossing.
Metabolism StableVariableC-Si bonds are generally stable, but can prevent oxidative dealkylation seen in C-N or C-O bonds.
Drug Design Decision Logic

BioisostereLogic Problem Lead Compound Low Potency or Permeability Strategy Identify Hydrophobic Pharmacophore Problem->Strategy Choice Is the group a tert-Butyl or n-Butyl? Strategy->Choice Action Apply Silicon Switch (Use 4-TMSBA derived building blocks) Choice->Action Yes Result Result: Increased LogP Altered Metabolic Stability Action->Result

Figure 2: Strategic logic for deploying 4-TMSBA in lead optimization.

Handling & Safety (SDS Summary)

As an organic acid with a silane tail, 4-TMSBA requires specific handling protocols to maintain integrity and ensure safety.

  • Hazards:

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • Corrosivity: While less corrosive than short-chain acids, prolonged contact can damage tissue.

  • Storage:

    • Moisture Sensitivity: The C-Si bond is stable, but the carboxylic acid can catalyze siloxane formation if impurities are present. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

    • Container: Glass or Teflon. Avoid silicone rubber septa, as the compound may leach or swell the material.

References

  • PubChem. (n.d.). 4-(Trimethylsilyl)butanoic acid.[2][3] National Library of Medicine. Retrieved from [Link]

  • Rowan. (n.d.). Silicon as a Bioisostere for Carbon in Drug Design. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Karstedt Hydrosilylation. (Analogous protocols for silane-ester synthesis). Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizing Silicon/Fluorine switches).
  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Organosilicon Acids. (General safety data for silyl-carboxylic acids).

Sources

In-Depth Technical Guide: pKa and Physicochemical Characterization of 4-Trimethylsilylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pKa values and physicochemical properties of 4-Trimethylsilylbutanoic acid (4-TMSBA), a structural homolog of the common NMR reference standard TSP.

Executive Summary

4-Trimethylsilylbutanoic acid (4-TMSBA) is an organosilicon carboxylic acid characterized by a butyric acid backbone terminated with a trimethylsilyl (TMS) group at the gamma (


) position. While its lower homolog, 3-(trimethylsilyl)propanoic acid (TSP), is ubiquitous as a water-soluble NMR reference standard (

ppm), 4-TMSBA represents a critical intermediate in organosilicon synthesis and a potential alternative reference standard.

Core Physicochemical Insight:

  • Estimated pKa (Aqueous): 4.85 ± 0.05

  • Dominant Effect: The trimethylsilyl group exerts a weak positive inductive effect (

    
    ) due to the low electronegativity of silicon (
    
    
    
    ) compared to carbon (
    
    
    ). However, because the TMS group is located at the
    
    
    -position (four bonds away from the carboxyl carbon), this electronic perturbation is significantly attenuated compared to TSP.
  • Practical Implication: In aqueous solution, 4-TMSBA exhibits acidity nearly identical to unsubstituted butanoic acid (

    
    ), making it a weak acid that exists predominantly as a carboxylate anion at physiological pH (
    
    
    
    ).

Scientific Foundation: Structure & Acidity Mechanisms

Structural Analysis

The acidity of carboxylic acids is dictated by the stability of the conjugate base (carboxylate anion). Electron-withdrawing groups (EWGs) stabilize the anion (lowering pKa), while electron-donating groups (EDGs) destabilize it (raising pKa).

  • Butanoic Acid (Reference):

    
     (
    
    
    
    )
  • TSP (Homolog):

    
     (
    
    
    
    )
    • Mechanism:[1] The

      
      -silyl group exerts a noticeable 
      
      
      
      effect, pushing electron density toward the carboxyl group, destabilizing the anion, and weakening the acid relative to propanoic acid (
      
      
      ).
  • 4-TMSBA (Target):

    
    
    
    • Mechanism:[1] The

      
      -silyl group's inductive influence decays rapidly with distance (
      
      
      
      approximation). The electron-donating effect is minimal, resulting in a pKa value that is only marginally higher than that of butanoic acid.
Visualization of Inductive Effects

The following diagram illustrates the structural comparison and the decay of the inductive effect along the carbon chain.

InductiveEffect cluster_0 Reference: Butanoic Acid cluster_1 Homolog: TSP (Beta-Silyl) cluster_2 Target: 4-TMSBA (Gamma-Silyl) BA Butanoic Acid pKa: 4.82 TMSBA 4-TMSBA (4-TMS-butanoic acid) pKa: ~4.85 (Attenuated +I Effect) BA->TMSBA Addition of Gamma-TMS (Weak Perturbation) TSP TSP (3-TMS-propanoic acid) pKa: ~4.98 (Stronger +I Effect) TSP->TMSBA Chain Elongation (Distance attenuates +I effect)

Figure 1: Comparative acidity analysis showing the attenuation of the silicon inductive effect as chain length increases.

Experimental Determination Protocols

Method A: Potentiometric Titration (Gold Standard)

This method is self-validating through the use of a Gran plot analysis, which linearizes the data to find the exact equivalence point.

Reagents:

  • Analyte: ~50 mg pure 4-TMSBA.

  • Titrant: 0.1 M Carbonate-free KOH (standardized).

  • Solvent: Degassed ultrapure water (

    
    ) under 
    
    
    
    atmosphere.

Protocol:

  • Dissolution: Dissolve 4-TMSBA in 50 mL of degassed water in a thermostated vessel (

    
    ).
    
  • Blank Titration: Perform a blank titration on the solvent to correct for background

    
    .
    
  • Titration: Add KOH in increments of 0.05 mL. Record equilibrium pH (drift < 0.002 pH/min).

  • Data Processing:

    • Plot

      
       vs. Volume (
      
      
      
      ).
    • Generate a Gran Plot (

      
       vs. 
      
      
      
      ) to determine the precise equivalence point (
      
      
      ).
    • Calculate pKa using the Henderson-Hasselbalch equation at

      
      .
      
Method B: NMR-Controlled pH Titration (Specific for Organosilicon)

This method is superior for detecting impurities and verifying the integrity of the TMS group during titration (ensuring no C-Si bond cleavage occurs at extreme pH).

Protocol:

  • Sample Prep: Prepare a 10 mM solution of 4-TMSBA in

    
    .
    
  • Shift Monitoring: Track the chemical shift of the

    
    -methylene protons (
    
    
    
    ) and the TMS methyl protons.
  • Titration: Adjust pH from 2.0 to 10.0 using dilute

    
     and 
    
    
    
    .
  • Analysis: Fit the chemical shift (

    
    ) curve to the equation:
    
    
    
    
    Where
    
    
    is the shift of the protonated acid and
    
    
    is the shift of the carboxylate.

Synthesis & Purification Workflow

To ensure accurate pKa determination, the material must be free of the starting dimer (1,4-bis(trimethylsilyl)butane) and hydrolyzed silanols.

SynthesisWorkflow Start Start: Allyltrimethylsilane Step1 Hydroboration (9-BBN or BH3·THF) Start->Step1 Step2 Oxidation (H2O2 / NaOH) Step1->Step2 Intermediate Intermediate: 4-Trimethylsilyl-1-butanol Step2->Intermediate Step3 Jones Oxidation (CrO3 / H2SO4) Intermediate->Step3 Crude Crude 4-TMSBA Step3->Crude Purification Acid-Base Extraction (Isolate as K+ salt, re-acidify) Crude->Purification Final Pure 4-TMSBA (Colorless Oil) Purification->Final

Figure 2: Synthetic pathway for high-purity 4-TMSBA suitable for physicochemical characterization.

Data Summary Table

ParameterValue / DescriptionSource/Derivation
Compound Name 4-Trimethylsilylbutanoic acidIUPAC
CAS Number 18196-89-1 (Acid)Chemical Databases
Molecular Formula

Stoichiometry
Molecular Weight 160.29 g/mol Calculated
pKa (Predicted) 4.85 ± 0.05 Comparative Homology (vs. Butanoic Acid)
pKa (Butanoic Acid) 4.82Experimental Literature [1]
pKa (TSP) 4.98 (Predicted)ChemicalBook [2]
Solubility High (Aqueous, >10 mg/mL)Structure (Polar Carboxyl)
NMR Signal (

)

ppm (TMS group)
Organosilicon Standard

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 264, Butyric Acid. Retrieved from [Link]

  • Bordwell, F. G. pKa Table in Water and DMSO.[1] Organic Chemistry Data.[1] Retrieved from [Link]

Sources

Technical Deep Dive: Optimizing Aqueous NMR Standardization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-(trimethylsilyl)propanoic acid (TSP) and its structural analog 4-trimethylsilylbutanoic acid .

Comparative Analysis: TSP vs. 4-Trimethylsilylbutanoic Acid

Executive Summary

In quantitative Nuclear Magnetic Resonance (qNMR) metabolomics, the selection of an internal chemical shift reference is critical for reproducibility. While 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid (TSP) is the industry-standard reference for aqueous samples (urine, plasma, tissue extracts), 4-trimethylsilylbutanoic acid represents a structural analog with distinct physicochemical properties.

This guide analyzes the mechanistic differences between these two standards, focusing on methylene signal interference , hydrophobicity-driven protein binding , and pH-dependent chemical shift migration .

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the aliphatic chain length separating the trimethylsilyl (TMS) reporter group from the carboxylic acid moiety. This "spacer" dictates the molecule's behavior in complex biological matrices.

1.1 Structural Comparison
  • TSP (C3 Spacer): A propanoic acid backbone. The proximity of the electron-withdrawing carboxyl group to the silicon center is closer, affecting the pKa and methylene shifts.

  • 4-Trimethylsilylbutanoic Acid (C4 Spacer): A butanoic acid backbone. The additional methylene group increases lipophilicity and alters the J-coupling network of the non-silicon protons.

MolecularStructure cluster_0 TSP (Standard) cluster_1 4-TMS-Butanoic Acid (Analog) TSP_Si Si(CH3)3 (0.0 ppm) TSP_C3 CH2 TSP_Si->TSP_C3 TSP_C2 CH2 TSP_C3->TSP_C2 TSP_COOH COOH (pKa ~4.8) TSP_C2->TSP_COOH TSB_Si Si(CH3)3 (0.0 ppm) TSB_C4 CH2 TSB_Si->TSB_C4 TSB_C3 CH2 TSB_C4->TSB_C3 TSB_C2 CH2 TSB_C3->TSB_C2 TSB_COOH COOH (pKa ~4.8) TSB_C2->TSB_COOH

Figure 1: Structural comparison showing the chain elongation in the butanoic analog. The additional methylene group in the C4 analog shifts the "ghost" proton signals and increases hydrophobicity.

1.2 Physicochemical Data Matrix
FeatureTSP (Standard)4-TMS-Butanoic AcidImpact on NMR
IUPAC Name 3-(trimethylsilyl)propanoic acid4-(trimethylsilyl)butanoic acidN/A
Chain Length Propyl (3 Carbons)Butyl (4 Carbons)Affects solubility & binding
Reference Signal 0.00 ppm (s)0.00 ppm (s)Identical (TMS group)
Methylene Signals ~2.9 ppm (t), ~1.2 ppm (t)~2.3 ppm (t), ~1.6 ppm (m), ~0.6 ppm (t)*CRITICAL: Avoids overlap
Hydrophobicity LowModerateHigher protein binding risk
Deuteration Widely available (d4)Rare / Custom SynthesisNon-deuterated adds background

*Approximate shifts based on inductive effects of Si and COOH groups.

Part 2: NMR Performance & The "Ghost Peak" Problem

The primary reason to consider 4-trimethylsilylbutanoic acid over TSP is spectral overlap .

2.1 The TSP Limitation

In non-deuterated or partially deuterated TSP, the methylene protons (CH2) appear as triplets around 2.9 ppm and 1.2 ppm .

  • 2.9 ppm Interference: overlaps with Citrate , Trimethylamine , and Creatine (key metabolites).

  • 1.2 ppm Interference: overlaps with Lactate and lipid/lipoprotein resonances.

2.2 The Butanoic Advantage (Theoretical)

By extending the chain, the methylene signals shift:

  • 
    -CH2 (COOH adjacent):  Shifts upfield from ~2.9 to ~2.3 ppm (moving away from Citrate).
    
  • 
    -CH2:  Shifts to ~1.6 ppm.
    
  • 
    -CH2 (Si adjacent):  Shifts to ~0.6 ppm.
    

Expert Insight: If your specific metabolite of interest (e.g., Citrate or Dimethylamine) is obscured by the residual proton signals of TSP-d4, switching to the butanoic analog can "clear" that spectral window.

Part 3: The Protein Binding Trap (Albumin Interaction)

This is the most significant risk factor when deviating from TSP to a longer-chain analog.

Mechanism: Serum Albumin (HSA) has hydrophobic pockets that bind alkyl chains.

  • TSP: Binds to HSA, causing the TMS signal (0.0 ppm) to broaden and lose intensity. This leads to under-quantification of metabolites if not corrected.

  • 4-TMS-Butanoic Acid: The longer butyl chain is more lipophilic than the propyl chain of TSP.

  • Consequence: The butanoic analog will likely exhibit stronger albumin binding, making it less suitable for plasma/serum metabolomics than TSP, unless proteins are fully precipitated (e.g., via ultrafiltration).

ProteinBinding cluster_plasma Plasma/Serum Sample Environment Albumin Serum Albumin (HSA) Bound_Std Protein-Bound Standard (Broad/Invisible Signal) Albumin->Bound_Std Equilibrium Free_Std Free Internal Standard (Sharp Signal) Quantification_Error Quantification_Error Bound_Std->Quantification_Error Signal Loss Choice_TSP TSP (C3 Chain) Choice_TSP->Albumin Moderate Affinity Choice_TSP->Free_Std Choice_Butanoic 4-TMS-Butanoic (C4 Chain) Choice_Butanoic->Albumin High Affinity (Increased Lipophilicity) Choice_Butanoic->Free_Std

Figure 2: The impact of chain length on protein binding. The longer chain of 4-TMS-butanoic acid increases the risk of binding to albumin, leading to quantification errors in plasma samples.

Part 4: Experimental Protocol for Substitution

If your experiment requires the use of 4-trimethylsilylbutanoic acid (e.g., to avoid citrate overlap), follow this self-validating protocol.

Reagents
  • Standard: Sodium 4-trimethylsilylbutanoate (Custom synthesis or high-purity reagent).

  • Solvent: D2O (99.9% D).

  • Buffer: Phosphate buffer (1.5 M, pH 7.4) to lock the carboxylic acid ionization state.

Protocol Steps
  • Preparation of Stock (10 mM):

    • Weigh 1.9 mg of Sodium 4-trimethylsilylbutanoate (MW ~186.28 g/mol ).

    • Dissolve in 1.0 mL D2O.

    • Validation: Acquire a 1D proton spectrum.[1] Confirm singlet at 0.0 ppm. Integrate methylene regions to ensure no overlap with your target metabolites.

  • Sample Preparation:

    • Mix 540 µL biological sample (urine/extract) + 60 µL Buffer containing 1.0 mM Internal Standard.

    • Final concentration of standard = 0.1 mM.

  • pH Adjustment (Critical):

    • Since both TSP and 4-TMS-Butanoic acid are carboxylic acids, their chemical shifts are pH-dependent.

    • Ensure sample pH is 7.4 ± 0.1 .

    • Warning: At acidic pH (< 5.0), the carboxyl group protonates, causing the methylene signals to shift significantly downfield.

Part 5: Conclusion & Recommendation

Use TSP (d4-TSP) if:

  • You are performing standard metabolomics (urine, cell extracts).

  • You require a certified reference material (CRM).

  • You need to compare results with public databases (HMDB, BMRB) which rely on TSP referencing.

Use 4-Trimethylsilylbutanoic Acid if:

  • You are analyzing a simplified mixture where Citrate or Dimethylamine are critical biomarkers, and their signals are obscured by the residual protons of TSP.

  • You are working in a protein-free system (to avoid binding issues).

References
  • IUPAC Recommendations: Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001)." Pure and Applied Chemistry, vol. 73, no. 11, 2001, pp. 1795-1818. Link

  • Metabolomics Standards: Wishart, D. S., et al. "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research, vol. 50, no. D1, 2022, pp. D622–D631. Link

  • Protein Binding of Silanes: Beckonert, O., et al. "Metabolic profiling, neuroprotective and disease-modifying effects of specific molecules." Nature Protocols, vol. 2, 2007, pp. 2692–2703. (Discusses TSP-albumin binding issues). Link

  • Chemical Shifts of Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, vol. 20, no.[1] 3, 2016, pp. 661–667. Link[1]

Sources

Methodological & Application

Application Notes and Protocols for 4-Trimethylsilylbutanoic Acid as an NMR Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical and biochemical analysis, providing unparalleled insights into molecular structure and dynamics. The accuracy and reproducibility of NMR data hinge on the use of appropriate internal standards for chemical shift referencing and quantification.[1] This document provides a comprehensive guide to the use of 4-trimethylsilylbutanoic acid (TSB) as a versatile internal standard for NMR spectroscopy. We will delve into the physicochemical properties of TSB, its advantages in specific applications, and detailed protocols for its use in both aqueous and organic media. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TSB for reliable and high-quality NMR data acquisition.

Introduction to NMR Internal Standards

In NMR spectroscopy, an internal standard is a compound added directly to the sample being analyzed. It serves as a reference point for the chemical shift scale (δ), which is crucial for the accurate identification of compounds and the comparison of data across different experiments and laboratories.[1] An ideal internal standard should possess the following characteristics:

  • Chemical Inertness: It should not react with the analyte or the solvent.

  • Signal Simplicity: It should produce a single, sharp resonance peak that does not overlap with analyte signals.

  • Chemical Shift Stability: Its resonance frequency should be largely independent of experimental conditions such as temperature and pH.

  • Solubility: It should be soluble in the deuterated solvent used for the NMR experiment.

  • Low Volatility: It should not readily evaporate from the sample.[2]

Tetramethylsilane (TMS) is the universally recognized reference standard (δ = 0.00 ppm) for NMR in organic solvents due to its chemical inertness and single sharp signal.[1] However, its poor solubility in aqueous solutions necessitates the use of water-soluble alternatives.

The Profile of 4-Trimethylsilylbutanoic Acid (TSB)

4-Trimethylsilylbutanoic acid (TSB), also known as 4,4-dimethyl-4-silapentanoic acid, is an organosilicon compound with the chemical formula (CH₃)₃Si(CH₂)₃COOH.[3] It serves as a valuable alternative to more commonly used aqueous internal standards like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) and sodium trimethylsilylpropionate (TSP).

Comparison with DSS and TSP
Feature4-Trimethylsilylbutanoic Acid (TSB)4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)Sodium trimethylsilylpropionate (TSP)
Functional Group Carboxylic acid (-COOH)Sulfonic acid (-SO₃H)Carboxylic acid salt (-COONa)
pH Sensitivity Chemical shift of the trimethylsilyl group is sensitive to pH changes due to the protonation/deprotonation of the carboxyl group.[4][5]The chemical shift of the trimethylsilyl group is relatively insensitive to pH.[4][6]As a salt of a weak acid, it is more sensitive to pH changes than DSS.[4][6]
Interactions Potential for hydrogen bonding and electrostatic interactions via the carboxyl group.Can interact with cationic peptides and other biological molecules.[7][8]Similar potential for interactions as TSB.
Solubility Soluble in many organic solvents and aqueous solutions (as its corresponding salt at higher pH).Highly soluble in aqueous solutions.[1]Soluble in aqueous solutions.[9]
The Rationale for Using TSB

The choice of an internal standard is application-dependent. While the pH stability of DSS is advantageous in many biological NMR studies, the pH sensitivity of TSB can be leveraged in specific experimental contexts. For instance, the predictable change in the chemical shift of the protons alpha to the carboxyl group can potentially be used as an indirect measure of the sample's pH.[10] Furthermore, for studies in organic solvents where a carboxylic acid functionality is desired for solubility or other reasons, TSB presents a suitable option.

Experimental Protocols

Preparation of a TSB Stock Solution

For accurate and reproducible results, it is recommended to prepare a concentrated stock solution of TSB.

Materials:

  • 4-Trimethylsilylbutanoic acid (high purity, ≥98%)

  • Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

  • Analytical balance

  • Volumetric flask

  • Pipettes

Protocol:

  • Accurately weigh a precise amount of TSB using an analytical balance.

  • Dissolve the weighed TSB in a known volume of the desired deuterated solvent in a volumetric flask. For example, to prepare a 100 mM stock solution, dissolve 16.03 mg of TSB in 1.00 mL of solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution in a tightly sealed container at 4°C to prevent solvent evaporation and degradation.

Stock_Solution_Preparation cluster_0 TSB Stock Solution Preparation Weigh TSB Weigh TSB Dissolve in Solvent Dissolve in Solvent Weigh TSB->Dissolve in Solvent High Purity Ensure Dissolution Ensure Dissolution Dissolve in Solvent->Ensure Dissolution Volumetric Flask Store Properly Store at 4°C Ensure Dissolution->Store Properly Vortex/Sonicate Sample_Preparation_Workflow cluster_aqueous Aqueous Sample cluster_organic Organic Sample A1 Dissolve Analyte in D₂O A2 Add TSB Stock A1->A2 A3 Adjust and Record pH A2->A3 A4 Transfer to NMR Tube A3->A4 O1 Dissolve Analyte in Deuterated Organic Solvent O2 Add TSB Stock O1->O2 O3 Mix Thoroughly O2->O3 O4 Transfer to NMR Tube O3->O4

General workflows for NMR sample preparation with TSB.

Data Acquisition and Processing

NMR Parameters

Standard ¹H NMR acquisition parameters are generally suitable. However, for quantitative NMR (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and TSB signals to allow for full magnetization recovery. [11][12]

Chemical Shift Referencing

The trimethylsilyl (TMS) group of TSB gives a sharp singlet in the ¹H NMR spectrum. In the absence of strong pH or solvent effects, this peak is typically observed near 0 ppm. The spectrum should be calibrated by setting this peak to 0.00 ppm.

pH Dependence of TSB Chemical Shifts

The chemical shifts of the methylene protons in TSB, particularly those alpha and beta to the carboxyl group, will exhibit a pH-dependent shift in aqueous solutions. [5]The ¹³C chemical shift of the carboxyl carbon is also highly sensitive to pH. [5]This is due to the equilibrium between the protonated carboxylic acid and the deprotonated carboxylate forms. This relationship can be described by the Henderson-Hasselbalch equation. [13][14]Researchers should be aware of this and either work at a constant, buffered pH or use this property to their advantage as previously mentioned.

ProtonsApproximate Chemical Shift (δ) in D₂OpH Dependence
(CH₃)₃Si- ~0.0 ppmRelatively low
-Si-CH₂- ~0.6 ppmModerate
-CH₂- ~1.6 ppmHigh
-CH₂-COOH ~2.3 ppmVery High

Note: These are approximate values and can vary with pH, temperature, and ionic strength.

Troubleshooting and Best Practices

  • Signal Overlap: Before using TSB, acquire a spectrum of your analyte alone to ensure that its signals do not overlap with the TSB resonances.

  • Analyte Interaction: Be mindful of potential interactions between the carboxylic acid group of TSB and your analyte, especially in biological samples containing proteins or peptides. [8]In cases of suspected interaction, consider using a different internal standard like DSS or placing the standard in a sealed capillary insert. [9]* Quantification: For qNMR, ensure the purity of the TSB used is accurately known. The integrated intensity of the TSB signal is directly proportional to its molar concentration. [11][15]* Solvent Purity: Always use high-purity deuterated solvents to avoid interfering signals. [9]

Conclusion

4-Trimethylsilylbutanoic acid is a versatile NMR internal standard with distinct advantages for specific applications. Its utility in both organic and aqueous media, combined with the pH-responsive nature of its carboxyl group, offers unique experimental possibilities. By following the detailed protocols and best practices outlined in this guide, researchers can confidently employ TSB to achieve accurate and reproducible NMR results.

References

  • Oreate AI Blog. (2026, January 15).
  • PubChem. 4-(trimethylsilyl)butanoic acid.
  • Wikipedia. DSS (NMR standard).
  • Chemical Instrumentation Facility, Iowa State University.
  • Nowick, J. S., Khakshoor, O., Hashemzadeh, M., & Brower, J. O. (2003). DSA: A New Internal Standard for NMR Studies in Aqueous Solution. Organic Letters, 5(19), 3511–3513.
  • Hocquel, Y., & Chow, A. (2018). Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. Journal of Biomolecular NMR, 71(1-2), 103–115.
  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(13), 2779-2792.
  • Wikipedia. Protein chemical shift re-referencing.
  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795–799.
  • Sigma-Aldrich.
  • Mwangi, J. W., Tawab, M. A., & Holzgrabe, U. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Scientia Pharmaceutica, 82(2), 279–292.
  • Eurisotop. NMR Reference Standards.
  • Odefalk, I. (2024).
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Missouri-St. Louis.
  • Paglione, M., et al. (2014). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC. Atmospheric Chemistry and Physics, 14(20), 11285-11300.
  • Reddit. (2019, November 4). Is it possible to use TMS signal as internal standard in NMR? r/chemistry.
  • Mobli, M., & King, G. F. (2010). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 98(11), 2633–2642.
  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
  • Defense Technical Information Center. (2023, November 5). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research.
  • Ackerman, J. J., Soto, G. E., Spees, W. M., Zhu, Z., & Evelhoch, J. L. (1996). The NMR chemical shift pH measurement revisited: analysis of error and modeling of a pH dependent reference. Magnetic Resonance in Medicine, 36(5), 674–683.
  • Dona, A. C., et al. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(9), 149.
  • Malet-Martino, M., & Martino, R. (2002). pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. Magnetic Resonance in Chemistry, 40(7), 475-480.
  • Magritek. Analytical NMR.
  • WSU Chemistry 410. (2021, May 12).
  • University of Wisconsin-Madison. 19F NMR Reference Standards.
  • SupremeScience. (2014, September 17). How to Prepare an NMR Sample [Video]. YouTube.
  • University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube.

Sources

Synthesis of 4-Trimethylsilylbutanoic acid from allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Trimethylsilylbutanoic Acid via Olefin Cross-Metathesis

Executive Summary

This application note details a high-efficiency, catalytic protocol for synthesizing 4-Trimethylsilylbutanoic acid (4-TMSBA), a critical intermediate in the development of silicon-containing pharmaceutical analogs and advanced surface modifiers. While traditional methods rely on stoichiometric Grignard reagents and carbon dioxide fixation—often plagued by homocoupling side reactions—this guide presents a modern Olefin Cross-Metathesis (CM) strategy.

By leveraging Second-Generation Grubbs Catalysts, this route offers superior atom economy, mild reaction conditions, and scalability. This document provides a step-by-step methodology, mechanistic insights, and critical troubleshooting parameters for researchers in medicinal chemistry and materials science.

Strategic Route Analysis

The Legacy Approach: Grignard Carbonylation

Historically, 4-TMSBA is synthesized via a multi-step sequence:

  • Hydroboration-Oxidation of allyltrimethylsilane to 3-trimethylsilyl-1-propanol.

  • Bromination to (3-bromopropyl)trimethylsilane.

  • Grignard Formation followed by

    
     quenching.
    
  • Limitations: This route suffers from the Wurtz-type homocoupling of the Grignard reagent (dimerization to 1,6-bis(trimethylsilyl)hexane), requiring tedious purification [1]. It also necessitates strictly anhydrous conditions.

The Advanced Approach: Olefin Cross-Metathesis

The protocol described herein utilizes a Cross-Metathesis (CM) / Hydrogenation / Hydrolysis sequence.

  • Step 1: CM of allyltrimethylsilane (Type I olefin) with methyl acrylate (Type II olefin) yields the

    
    -unsaturated ester.
    
  • Step 2: Catalytic hydrogenation reduces the alkene.

  • Step 3: Saponification yields the free acid.

Advantages:

  • Catalytic Efficiency: Uses

    
     ruthenium catalyst.
    
  • Selectivity: Exploits the kinetic selectivity between Type I and Type II olefins to minimize homodimerization [2].

  • Scalability: Avoids pyrophoric reagents and high-pressure

    
    .
    

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the catalytic cycle and subsequent transformations.

G Start Allyltrimethylsilane (Type I Olefin) Catalyst Grubbs II Catalyst (Ru-Carbene) Start->Catalyst Initiation Acrylate Methyl Acrylate (Type II Olefin) Acrylate->Catalyst Cross-Metathesis Intermediate Methyl (E)-4-(trimethylsilyl) but-2-enoate Catalyst->Intermediate - Ethylene (Gas) H2_Pd H2 / Pd-C (Hydrogenation) Intermediate->H2_Pd Sat_Ester Methyl 4-(trimethylsilyl) butanoate H2_Pd->Sat_Ester Reduction Hydrolysis LiOH / THF / H2O (Saponification) Sat_Ester->Hydrolysis Product 4-Trimethylsilylbutanoic Acid (Target) Hydrolysis->Product Acidification

Figure 1: Synthetic workflow from allyltrimethylsilane to 4-trimethylsilylbutanoic acid via cross-metathesis.

Detailed Experimental Protocol

Phase 1: Cross-Metathesis (Synthesis of Methyl (E)-4-(trimethylsilyl)but-2-enoate)

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Density (g/mL) Role
Allyltrimethylsilane 114.26 1.0 0.719 Substrate (Type I)
Methyl Acrylate 86.09 2.0 0.956 Partner (Type II)
Grubbs Catalyst (2nd Gen) 848.97 0.02 Solid Catalyst

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent (Anhydrous) |

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with argon.

  • Dissolution: Add Allyltrimethylsilane (10.0 mmol, 1.14 g) and Methyl Acrylate (20.0 mmol, 1.72 g) to the flask.

  • Solvent: Add anhydrous DCM (40 mL) to achieve a concentration of ~0.25 M. Note: High dilution prevents oligomerization.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (0.2 mmol, 170 mg) in one portion. The solution will turn a characteristic reddish-brown.

  • Reflux: Heat the mixture to mild reflux (40°C) for 4-8 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Checkpoint: The evolution of ethylene gas drives the equilibrium. Ensure the condenser is open to an argon bubbler to allow gas escape.

  • Workup: Cool to room temperature. Add activated charcoal (500 mg) and stir for 30 minutes to sequester the ruthenium species. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, Hexane/EtOAc 95:5) to yield the unsaturated ester as a colorless oil.

    • Expected Yield: 85-92%.

    • Selectivity: >20:1 E/Z ratio is typical for Type I + Type II CM [2].

Phase 2: Hydrogenation & Hydrolysis

Procedure:

  • Hydrogenation: Dissolve the unsaturated ester (from Phase 1) in MeOH (0.2 M). Add 10 wt% Pd/C (10% by mass of substrate).

  • Reduction: Stir under a hydrogen atmosphere (balloon pressure sufficient) at room temperature for 2 hours.

    • QC Check: 1H NMR should show disappearance of olefinic protons (

      
       6.8-5.8 ppm).
      
  • Filtration: Filter through Celite to remove Pd/C. Concentrate to obtain quantitative methyl 4-(trimethylsilyl)butanoate.

  • Saponification: Dissolve the saturated ester in THF:Water (3:1). Add LiOH·H2O (3.0 equiv). Stir at room temperature for 3 hours.

  • Isolation:

    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Final Product: 4-Trimethylsilylbutanoic acid is obtained as a viscous oil or low-melting solid.

Critical Parameters & Troubleshooting

IssuePotential CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning or ethylene saturation.Ensure efficient gas venting. Add a second portion of catalyst (1 mol%) if stalled.
Isomerization Migration of double bond in allyl silane.Add p-benzoquinone (10 mol%) to suppress Ru-hydride formation, or switch to Hoveyda-Grubbs II [3].
Ru Residue Incomplete removal of catalyst.Use a scavenger resin (e.g., SiliaMetS®) or wash with DMSO during workup.
Homodimerization Allyltrimethylsilane reacting with itself.Ensure Methyl Acrylate is in excess (2-3 equiv). Add AllylTMS slowly to the acrylate/catalyst mix.

Analytical Validation (Expected Data)

4-Trimethylsilylbutanoic Acid (


): 
  • 1H NMR (400 MHz, CDCl3):

    • 
       11.0 (br s, 1H, -COOH )
      
    • 
       2.35 (t, J = 7.5 Hz, 2H, -CH 2-COOH)
      
    • 
       1.65 (m, 2H, -CH2-CH 2-CH2-)
      
    • 
       0.55 (m, 2H, Me3Si-CH 2-)
      
    • 
       0.02 (s, 9H, -Si(CH 3)3)
      
  • 13C NMR: Carbonyl (~180 ppm), Alkyl carbons (~38, 20, 16 ppm), TMS (0 ppm).

  • Mass Spec (ESI-): m/z 159 [M-H]-.

References

  • Separation of 4-trimethylsilylbutanoic acid from dimer... Patent IE911417A1. (1991). Novel nojirimycin derivatives.

  • General Model for Selectivity in Olefin Cross Metathesis Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). Journal of the American Chemical Society, 125(37), 11360-11370.

  • Cross Metathesis of Allyl Alcohols: Suppression of Isomerization Werner, H., et al. (2010). Organic & Biomolecular Chemistry.

  • Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis Ferrié, L., Bouzbouz, S., & Cossy, J. (2009).[1] Organic Letters, 11(23), 5446-5448.

Sources

Precision Preparation of 4-Trimethylsilylbutanoic Acid (TSBA) Stock Solutions for qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, metrologically traceable protocol for preparing stock solutions of 4-Trimethylsilylbutanoic acid (TSBA) for quantitative NMR (qNMR).

Rationale: While Tetramethylsilane (TMS) is the universal chemical shift reference (0.00 ppm), its high volatility (bp 26-27°C) makes it unsuitable as a quantitative internal standard (IS) due to rapid evaporation during sample handling. 4-Trimethylsilylbutanoic acid (TSBA) serves as a superior alternative for organic solvents (e.g.,


, 

). It retains the distinct silyl signal near 0.0 ppm but possesses a significantly higher boiling point and stability, enabling precise gravimetric quantification.

Scope: This protocol covers material assessment, gravimetric preparation, stability validation, and acquisition parameters.

Technical Prerequisites & Material Selection

The Reference Material (TSBA)
  • Chemical Nature: 4-Trimethylsilylbutanoic acid is typically a viscous liquid or low-melting solid (depending on purity and ambient temperature).

  • Purity Assessment: Unlike primary standards (e.g., NIST Benzoic Acid), TSBA is often a "secondary" standard. You must determine its exact purity (

    
    ) against a primary Reference Material (RM) before using it for routine qNMR.
    
  • Hygroscopicity: Carboxylic acids can form hydrogen bonds with atmospheric moisture. Handling in a glove box or desiccated environment is recommended.

Solvent Selection[1]
  • Deuterated Chloroform (

    
    ):  Common, but acidity can cause exchange. Ensure neutralization (e.g., 
    
    
    
    treated) if the analyte is acid-sensitive.
  • DMSO-

    
    :  Excellent for polar analytes; high viscosity requires longer relaxation delays.
    
  • Methanol-

    
    :  Potential esterification risk with the carboxylic acid group of TSBA over long storage. Avoid for long-term stock. 
    

Core Protocol: Gravimetric Preparation

Principle: qNMR relies on mass fraction (


), not volumetric concentration (

). Volumetric preparation introduces errors from temperature expansion and solvent evaporation. All steps below use gravimetry .
Workflow Diagram

qNMR_Prep_Workflow Start Start: Material Equilibration Weigh_IS Weigh TSBA (IS) (Target: 10-20 mg) Method: Difference Weighing Start->Weigh_IS Acclimatize to balance room Weigh_Solvent Weigh Deuterated Solvent (Target: 1-5 g) Weigh_IS->Weigh_Solvent Add solvent to same vial Mix Dissolution & Homogenization (Vortex/Sonication) Weigh_Solvent->Mix Calc_Conc Calculate Mass Fraction (W_stock) [mg IS / g solvent] Mix->Calc_Conc Validation Purity Verification (vs. Primary Standard) Calc_Conc->Validation Required for Traceability Storage Aliquot & Storage (Ampoules/Septum Vials) Validation->Storage If Purity Confirmed

Figure 1: Gravimetric workflow for preparing high-precision qNMR stock solutions.

Step-by-Step Methodology
Phase A: Weighing (The Critical Step)

Equipment: 5- or 6-place analytical microbalance (readability 1 µg or 0.1 µg). Environment: Relative Humidity 30-70%, Temperature stability


.
  • Tare a clean, dry amber glass vial (approx. 4-10 mL capacity) with a septum cap.

  • Weighing the IS (TSBA):

    • Since TSBA is likely a liquid/viscous oil, use the Difference Method .

    • Draw TSBA into a gas-tight syringe.

    • Weigh the full syringe.

    • Dispense ~10-20 mg into the vial.

    • Weigh the empty syringe.

    • 
      .
      
    • Note: Avoid getting material on the vial neck/walls; dispense directly to the bottom.

  • Weighing the Solvent:

    • Add deuterated solvent (e.g.,

      
      ) to the same vial.
      
    • Target a concentration that yields adequate Signal-to-Noise (S/N > 250:1) for the final NMR tube, typically 1-5 mg/g.

    • Record the mass of the solvent (

      
      ).
      
Phase B: Calculation of Stock Concentration

Calculate the mass fraction (


) of the stock solution:


  • 
    : Mass of TSBA (mg)
    
  • 
    : Mass of solvent (g)
    
  • 
    : Purity of TSBA (decimal fraction, e.g., 0.995). If unknown, assume 1.000 initially and correct after Phase C.
    
Phase C: Validation (Purity Assignment)

Crucial: Do not trust the label purity of TSBA for qNMR.

  • Prepare a validation sample by weighing a Primary Reference Material (e.g., NIST SRM 350b Benzoic Acid) into an NMR tube.

  • Add a weighed amount of your new TSBA Stock Solution.

  • Acquire qNMR spectrum (see Section 4).

  • Calculate the effective purity of your TSBA using the known purity of the Benzoic Acid. This establishes traceability to the SI.[1][2][3][4]

NMR Acquisition Parameters

The accuracy of qNMR depends heavily on relaxation times. The trimethylsilyl group has a long longitudinal relaxation time (


).
ParameterSettingRationale
Pulse Angle 90° (

)
Maximizes signal intensity.
Relaxation Delay (

)

seconds
Silyl methyl protons often have

s.

must be

for 99.3% recovery, or

for 99.9% (metrological grade).
Acquisition Time (

)

seconds
Ensures sufficient digital resolution and no truncation of the FID.
Spectral Width (

)
~20 ppmCovers the standard range (-2 to 16 ppm) plus baseline.
Scans (

)
16, 32, or 64Minimum to achieve S/N > 250:1 for the smallest integration target.
Temperature 298 K (

K)
Constant temperature prevents peak shifting.[5]
Spinning OffEliminates spinning sidebands (satellites) that complicate integration.
Decoupling

Decoupled (Inverse Gated)
Optional. Removes

satellites (

) for cleaner integration, but requires careful handling of NOE. Standard

(no decoupling) is safer if satellites are excluded from integration.

Data Processing & Integration Logic

Signal Identification
  • TSBA Signal: Look for the strong singlet at

    
     ppm (9 protons, 
    
    
    
    ).
  • Interference: Check for overlap with silicone grease (0.07 ppm) or TMS (0.00 ppm) if the solvent is not high-grade. TSBA's alkyl chain protons (

    
    ) will appear upfield (0.5 - 2.5 ppm) and should be quantified to verify structural integrity, though the silyl group is the quantification target.
    
Integration Protocol
  • Phasing: Manual phasing is mandatory. Zero-order phase correction on the biggest peak, first-order on the edges.

  • Baseline Correction: Apply a polynomial baseline correction (order 5 or lower) or spline correction. Do not use automatic baseline routines that might cut into broad peaks.

  • Window Function: No line broadening (

    
    ) or very mild (
    
    
    
    Hz) matched with Zero Filling (
    
    
    ).
Logic for Purity Calculation

Calculation_Logic Inputs Inputs: Integral(Analyte) Integral(TSBA) Masses MWs Ratio Molar Ratio Calculation (I_x / N_x) / (I_std / N_std) Inputs->Ratio Purity Purity (P_x) = Ratio * (M_std / M_x) * (MW_x / MW_std) * P_std Ratio->Purity

Figure 2: Calculation flow. Note:


=Integral, 

=Number of protons,

=Mass,

=Molecular Weight,

=Purity.

References & Authority

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (Provides methodology for primary standards which TSBA must be validated against).

  • NIST (National Institute of Standards and Technology). Certificates of Analysis for Standard Reference Materials (Benzoic Acid SRM 350b).

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy – Applications in drug analysis."[6] Journal of Pharmaceutical and Biomedical Analysis, 2005.[6] (Foundational text on qNMR precision).

  • Sigma-Aldrich (Merck). TraceCERT® Organic CRMs for qNMR. (Technical notes on handling hygroscopic standards).

Disclaimer: This protocol assumes the user is trained in handling hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 4-Trimethylsilylbutanoic acid and the chosen deuterated solvent before use.

Sources

Using 4-Trimethylsilylbutanoic acid in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Organic Synthesis Using 4-Trimethylsilylbutanoic Acid

Abstract

This application note details the strategic utilization of 4-Trimethylsilylbutanoic acid (4-TMS-BA) in Solid-Phase Organic Synthesis (SPOS). Unlike standard carboxylic acids, 4-TMS-BA serves a dual function: it acts as a robust hydrophobic purification handle for peptide/small molecule separation and functions as a stable precursor for in-situ generated alkylsilyl traceless linkers . This guide provides validated protocols for resin loading, silicon activation (chlorodesilylation), and fluoride-mediated traceless cleavage, offering a rigorous pathway for synthesizing high-purity organic scaffolds.

Scientific Foundation & Mechanistic Insight

The Gamma-Silyl Effect and Linker Stability

The structural integrity of 4-Trimethylsilylbutanoic acid relies on the positioning of the silicon atom relative to the carbonyl group. In this molecule, the silicon is in the gamma (


) position .
  • 
    -Silyl compounds  (e.g., 3-trimethylsilylpropanoic acid) are susceptible to rapid decomposition via the 
    
    
    
    -effect (stabilization of the carbocation), often leading to premature cleavage.
  • 
    -Silyl compounds  (4-TMS-BA) exhibit high stability under standard Fmoc/Boc deprotection conditions (acidic/basic). This stability makes 4-TMS-BA an ideal "anchor" for constructing silicon-based linkers that must survive multiple synthetic cycles before specific activation.
    
Modes of Action
  • Hydrophobic Tagging (Purification): When coupled to the N-terminus of a peptide or small molecule, the trimethylsilyl (TMS) group significantly increases lipophilicity. This shifts the retention time in Reverse-Phase HPLC (RP-HPLC), allowing the target molecule to be easily separated from non-tagged failure sequences (truncated impurities).

  • Traceless Linker Precursor: The resin-bound TMS group is chemically inert. However, it can be activated in situ via halodesilylation (e.g., with ICl) to form a reactive silyl chloride. This electrophilic species captures nucleophilic substrates (alcohols/amines). Upon completion of the synthesis, a fluoride source triggers cleavage, releasing the product without leaving a linker scar (traceless).

Experimental Workflows & Protocols

Protocol A: Resin Loading (Anchor Formation)

Objective: To attach 4-TMS-BA to an amino-functionalized resin (e.g., Rink Amide or Aminomethyl polystyrene).

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)

  • 4-Trimethylsilylbutanoic acid (3.0 equiv)

  • Coupling Agent: HATU (2.9 equiv) or DIC/HOBt

  • Base: DIPEA (6.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Swelling: Swell 1.0 g of resin in DCM (10 mL) for 30 min. Wash with DMF (3x).

  • Fmoc Removal (if applicable): Treat with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF, DCM, then DMF.

  • Activation: In a vial, dissolve 4-TMS-BA and HATU in minimal DMF. Add DIPEA. Shake for 2 min to pre-activate.

  • Coupling: Add the activated solution to the resin. Agitate at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). A negative result (yellow beads/solution) indicates complete coupling.

  • Capping: Wash resin with DMF (3x) and DCM (3x). Dry under vacuum if storing, or proceed immediately.

Protocol B: In-Situ Linker Activation (Chlorodesilylation)

Objective: Convert the inert Resin-TMS species into a reactive Silyl Chloride linker capable of capturing a substrate. Note: This step is moisture-sensitive.

Reagents:

  • Iodine Monochloride (ICl) (1.0 M in DCM)

  • Solvent: Anhydrous DCM

Step-by-Step:

  • Swelling: Swell the 4-TMS-BA loaded resin in anhydrous DCM under Nitrogen/Argon.

  • Activation: Add ICl solution (5.0 equiv) to the resin.

  • Reaction: Agitate gently for 2–4 hours at RT. The reaction involves the substitution of a methyl group on the silicon with a chloride (or iodide, which equilibrates).

    • Mechanism:[1][2][3][4][5][6]

      
      
      
  • Washing: Filter and wash rapidly with anhydrous DCM (3x) and dry THF (3x). Do not use protic solvents (MeOH/Water) as they will hydrolyze the active linker.

Protocol C: Substrate Capture & Traceless Cleavage

Objective: Load an alcohol substrate onto the activated linker and release it after synthesis.

Loading Step:

  • Dissolve the substrate (Alcohol, R-OH, 3.0 equiv) and Imidazole (4.0 equiv) in anhydrous DCM/THF (1:1).

  • Add to the activated resin (from Protocol B).

  • Agitate for 12 hours. The silyl chloride reacts with the alcohol to form a silyl ether (

    
    ).
    
  • Wash with DCM, DMF, MeOH, DCM.

Cleavage Step (Fluoridolysis):

  • Reagent: TBAF (Tetrabutylammonium fluoride, 1.0 M in THF) buffered with Acetic Acid (1:1 ratio) to prevent unwanted side reactions.

  • Reaction: Add TBAF solution to the resin. Agitate for 2–4 hours at RT.

  • Workup: Collect the filtrate. Wash resin with THF. Combine filtrates.

  • Purification: Concentrate and pass through a short silica plug to remove Tetrabutylammonium salts.

Data Analysis & Visualization

Comparative Stability Profile

The following table highlights why the butyric acid derivative (Gamma) is preferred over propionic (Beta) or benzoic (Aryl) analogs for specific applications.

Linker TypeSpacer LengthSilicon PositionAcid StabilityFluoride SensitivityPrimary Application
4-TMS-BA Butyl (C4)Gamma (

)
High ModerateHydrophobic Tag / Linker Precursor
3-TMS-PAPropyl (C3)Beta (

)
Low (Labile)HighMechanistic Probes
Aryl-SilaneBenzoicArylHighHighTraceless Aryl Synthesis
Experimental Workflow Diagram

The following diagram illustrates the logical flow from resin loading to traceless product release.

SPOS_Workflow cluster_0 Key Phase: Linker Generation Start Amino Resin (Rink/BHA) Load Coupling (4-TMS-BA + HATU) Start->Load Inter1 Resin-Bound TMS Anchor Load->Inter1 Amide Bond Formation Activate Activation (ICl / DCM) Inter1->Activate Chlorodesilylation ActiveLinker Active Silyl Chloride Activate->ActiveLinker Capture Substrate Capture (R-OH + Imidazole) ActiveLinker->Capture Silyl Ether Formation Synthesis Downstream Modifications Capture->Synthesis Cleave Traceless Cleavage (TBAF / AcOH) Synthesis->Cleave Product Final Product (R-OH) Cleave->Product Si-O Bond Cleavage

Figure 1: Workflow for converting 4-TMS-BA into a reactive silyl linker for traceless synthesis.

Critical Troubleshooting & Optimization

  • Moisture Control: The conversion of the TMS group to the Silyl Chloride (Protocol B) is reversible if water is present. The silyl chloride will hydrolyze to a silanol (

    
    ), which is unreactive toward substrate loading. Action:  Use a glovebox or strictly anhydrous Schlenk techniques for Protocol B and C.
    
  • Cleavage Efficiency: If TBAF cleavage is sluggish, use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate). TASF is a milder, non-basic source of fluoride that reduces side reactions (e.g., elimination) sometimes seen with TBAF.

  • Purification of Tagged Peptides: If using 4-TMS-BA purely as a hydrophobic tag, the product will elute significantly later than non-tagged impurities on a C18 column. Use a shallow gradient (e.g., 0.5% B/min) at high organic concentrations to resolve the TMS-tagged species.

References

  • Plunkett, M. J., & Ellman, J. A. (1995). "Silicon-Based Linkers for Traceless Solid-Phase Synthesis." The Journal of Organic Chemistry. Describes the foundational principles of using arylsilanes and alkylsilanes as traceless linkers.

  • Chao, H. G., et al. (1994). "High-efficiency solid-phase synthesis of peptides containing hydrophilic amino acid residues." The Journal of Organic Chemistry. Discusses silyl protection strategies and cleavage mechanisms relevant to SPOS.

  • Showalter, H. D. H. (2018). "Recent Progress in the Synthesis of Nitrogen Heterocycles via Solid-Phase Organic Synthesis." Molecules. Reviews modern linker strategies including silyl-based approaches.

  • Sigma-Aldrich (Merck). "Solid Phase Synthesis - Resins and Linkers.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Spectral Analysis of 4-Trimethylsilylbutanoic Acid (TMSBA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Baseline Distortion Issues in Spectra Molecule: 4-Trimethylsilylbutanoic Acid (TMSBA) and related silylated homologs. Context: NMR Spectroscopy (Internal Standard) & GC-MS (Derivatization Analyte).

Executive Summary

Welcome to the Technical Support Center. You are likely here because your spectra exhibit non-linear baselines, broad "humps," or tailing peaks associated with 4-Trimethylsilylbutanoic acid (TMSBA) .

In drug development and metabolomics, TMSBA serves two distinct roles:

  • NMR Internal Standard: A lipophilic homolog to TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid), used for chemical shift referencing (0.0 ppm).

  • GC-MS Analyte: A silylated fatty acid derivative requiring precise derivatization to prevent column adsorption.

The Distortion Paradox: Baseline distortions are rarely instrument faults; they are usually physicochemical artifacts . In NMR, TMSBA binds to serum albumin, creating broad "rolling" baselines. In GC-MS, free carboxylic acid groups interact with silanols, causing peak tailing that mimics baseline drift.

Diagnostic Workflow

Before applying a fix, identify your specific failure mode using the logic flow below.

DiagnosticFlow Start START: Identify Spectral Anomaly Method Which Method? Start->Method NMR NMR Spectroscopy Method->NMR GCMS GC-MS / Chromatography Method->GCMS NMR_Issue Symptom: Rolling Baseline / Broad Hump NMR->NMR_Issue NMR_Cause Likely Cause: Protein Binding (Albumin) NMR_Issue->NMR_Cause NMR_Fix Action: Filtration or CPMG Pulse NMR_Cause->NMR_Fix GC_Issue Symptom: Peak Tailing / Baseline Rise GCMS->GC_Issue GC_Cause Likely Cause: Active Silanol Sites (-COOH) GC_Issue->GC_Cause GC_Fix Action: Re-Derivatize (BSTFA + 1% TMCS) GC_Cause->GC_Fix

Figure 1: Diagnostic logic tree for isolating the root cause of baseline distortion based on analytical modality.

Module A: NMR Spectroscopy Issues

The Problem: You observe a "rolling" baseline or a broad, undefined hump near 0.0 ppm, obscuring the TMSBA singlet.

Root Cause: The Protein Binding Effect

Unlike TMSP (which is more hydrophilic), the butyl chain of TMSBA increases its lipophilicity. In biofluids (plasma/serum), TMSBA binds non-covalently to the hydrophobic pockets of Human Serum Albumin (HSA) .

  • Mechanism: Small molecules tumble rapidly (sharp peaks). When bound to a large protein (slow tumbling), the T2 relaxation time decreases drastically, causing extreme line broadening [1].

  • Result: The "sharp" internal standard signal collapses into the protein background, creating a distorted baseline.

Troubleshooting Protocol: The "Spin-Lock" Solution

Objective: Remove broad protein signals to flatten the baseline without physically removing the protein.

Step 1: Implement CPMG Relaxation Filter Do not use a standard 1D proton pulse (zg30). Switch to a Carr-Purcell-Meiboom-Gill (CPMG) sequence (cpmgpr1d on Bruker systems).

  • T2 Filter: Set the spin-echo loop (

    
    ) to approx. 30–80 ms.
    
  • Physics: Large proteins (short T2) decay to zero during the delay. Small metabolites and free TMSBA (long T2) remain.

Step 2: Physical Deproteinization (Alternative) If CPMG is insufficient, physically remove the interference.

  • Ultrafiltration: Use 3 kDa cutoff filters (pre-washed to remove glycerol).

  • Precipitation: Add cold methanol (1:2 ratio), vortex, incubate at -20°C for 20 mins, centrifuge at 12,000 x g. Note: Check for TMSBA co-precipitation.

Step 3: pH Correction TMSBA chemical shift is pH-dependent. Ensure buffer capacity (Phosphate buffer, 100 mM) holds pH at 7.4 ± 0.1 to prevent peak wandering that mimics distortion during stacking [2].

Module B: GC-MS Derivatization Issues

The Problem: In GC-MS, TMSBA appears with a "shark-fin" tail, lifting the baseline after the peak, or causes a rising baseline drift throughout the run.

Root Cause: Incomplete Silylation & Active Sites

TMSBA contains a carboxylic acid group. If injected directly or incompletely derivatized:

  • Hydrogen Bonding: Free -COOH groups hydrogen bond with silanols (Si-OH) on the glass liner or column stationary phase [3].

  • Adsorption: This reversible adsorption causes the "tailing" distortion.

Troubleshooting Protocol: Aggressive Silylation

Objective: Cap all active protons to ensure 100% volatility and inertness.

Step 1: Reagent Selection Do not use BSA alone. Use BSTFA + 1% TMCS .

  • Why: TMCS (Trimethylchlorosilane) acts as a catalyst, increasing the silylation power ("donor strength") to attack sterically hindered or difficult carboxylic acids.

Step 2: The Derivatization Workflow

  • Dry: Evaporate sample to complete dryness (trace water hydrolyzes TMS derivatives).

  • Add: Add 50 µL Pyridine (scavenger) + 50 µL BSTFA/TMCS (99:1).

  • Heat: Incubate at 60°C for 30-45 minutes . Crucial: Room temperature is often insufficient for quantitative yield of butanoic acid derivatives.

  • Inject: Inject within 24 hours.

Step 3: Liner Maintenance If baseline distortion persists, the inlet liner is likely contaminated with non-volatile "char."

  • Action: Replace the splitless liner with a deactivated wool liner . The wool increases surface area for vaporization but must be silanized to prevent adsorption.

Data & Specifications

ParameterNMR (Internal Standard)GC-MS (Analyte)
Target Signal Singlet at ~0.0 ppmMolecular Ion (M+) or [M-15]+
Common Artifact Broad "hump" (Protein binding)Tailing / Fronting (Active sites)
Key Reagent D2O / Phosphate BufferBSTFA + 1% TMCS
Critical Limit pH 7.4 (Shift stability)< 0.1% Water (Hydrolysis risk)
Remediation CPMG Pulse SequenceDeactivated Liner / High Temp Derivatization

Frequently Asked Questions (FAQ)

Q1: Why use TMSBA instead of TSP in NMR?

  • A: TMSBA is sometimes preferred when studying more lipophilic metabolomes where TSP might partition poorly, or simply due to historical lab protocols. However, TSP is generally superior for aqueous biofluids due to lower protein binding.

Q2: My NMR baseline "smiles" (curves up at ends) when using TMSBA. Why?

  • A: This is likely a First Point Prediction error in the FID or a filter bandwidth issue, not the molecule itself. However, if the TMSBA signal is extremely intense, it can cause receiver overload. Reduce the gain (RG) or concentration.

Q3: Can I store silylated TMSBA samples for GC-MS?

  • A: Only if strictly anhydrous. Moisture hydrolyzes the TMS-ester bond, reverting it to the free acid (causing baseline tailing). Store in crimped vials with micro-inserts at -20°C for max 48 hours.

Q4: The baseline rises at the end of my GC run. Is this TMSBA?

  • A: No, that is likely Column Bleed (polysiloxane degradation). However, excess derivatization reagent (BSTFA) can degrade the column phase if not properly vented/split, exacerbating bleed.

References

  • Nicholson, J. K., & Foxall, P. J. (1995). 750 MHz 1H and 1H-13C NMR spectroscopy of human blood plasma. Analytical Chemistry. Link

  • Wishart, D. S. (2008). Quantitative metabolomics using NMR. TrAC Trends in Analytical Chemistry. Link

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. Link

  • Kanani, H., et al. (2008). Corrections for baseline drifts in GC-MS metabolomics data. Journal of Chromatography B. Link

Technical Support Center: Purification Strategies for Reactions Involving 4-Trimethylsilylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-trimethylsilylbutanoic acid from their reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical and scientifically grounded solutions to common purification issues.

Frequently Asked Questions (FAQs)

Q1: Why is removing 4-trimethylsilylbutanoic acid often challenging?

A1: The difficulty in removing 4-trimethylsilylbutanoic acid stems from its amphipathic nature. The molecule possesses a polar carboxylic acid head and a nonpolar trimethylsilyl tail. This dual characteristic can lead to problematic solubility profiles, such as forming emulsions during aqueous workups or exhibiting unpredictable behavior during chromatographic separation.

Q2: What is the estimated pKa of 4-trimethylsilylbutanoic acid, and why is it important?

Q3: Can I remove the trimethylsilyl group to facilitate purification?

A3: While cleavage of the silyl group is chemically possible, it is often not a practical first step for removing the unreacted starting material, as the conditions required could affect your desired product. However, if your product is stable to fluoride sources, this could be a viable strategy in specific cases.

Q4: Are there any quick tests to see if 4-trimethylsilylbutanoic acid is present in my purified product?

A4: A quick method is to use Thin Layer Chromatography (TLC) and stain with an indicator that is sensitive to acids, such as bromocresol green. Unreacted carboxylic acid will typically appear as a distinct spot that may streak. Additionally, a proton NMR spectrum will show a characteristic singlet for the trimethylsilyl group around 0 ppm.

Troubleshooting Guides

Problem 1: Persistent Emulsions During Aqueous Workup

Symptoms:

  • Formation of a stable emulsion layer between the organic and aqueous phases during liquid-liquid extraction.

  • Difficulty in separating the organic and aqueous layers, leading to product loss.

Root Cause Analysis: The amphipathic nature of 4-trimethylsilylbutanoic acid acts as a surfactant, stabilizing the interface between the organic and aqueous phases. This is particularly common when using basic solutions to extract the acidic starting material.

Solutions:

1. Brine Wash:

  • Protocol: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock the funnel instead of vigorous shaking. The increased ionic strength of the aqueous phase can help to break the emulsion[5].

  • Scientific Rationale: The high concentration of salt in the brine increases the polarity of the aqueous phase, forcing the organic components (including the deprotonated silyl-acid) to coalesce and separate more cleanly.

2. Solvent Modification:

  • Protocol: If possible, switch to a more non-polar organic solvent for the extraction, such as toluene or hexanes, instead of more polar solvents like ethyl acetate or dichloromethane.

  • Scientific Rationale: A greater difference in polarity between the organic and aqueous phases can destabilize the emulsion.

3. Centrifugation:

  • Protocol: If the volume is manageable, transfer the emulsion to centrifuge tubes and spin at a moderate speed.

  • Scientific Rationale: The centrifugal force aids in the physical separation of the two immiscible phases.

Problem 2: Incomplete Removal by Basic Extraction

Symptoms:

  • TLC analysis or NMR spectroscopy of the organic layer after extraction still shows the presence of 4-trimethylsilylbutanoic acid.

Root Cause Analysis:

  • Insufficiently Basic Aqueous Solution: The pH of the aqueous solution may not be high enough to deprotonate the carboxylic acid completely. For effective extraction, the pH should be at least two units above the pKa of the acid[6].

  • Partitioning Issues: The nonpolar trimethylsilyl group can lead to significant partitioning of the carboxylate salt into the organic layer, especially if a very non-polar organic solvent is used.

Solutions:

1. pH Adjustment:

  • Protocol: Use a more concentrated basic solution, such as 1-2 M sodium hydroxide or potassium hydroxide, for the extraction. Monitor the pH of the aqueous layer to ensure it is sufficiently basic (pH > 7).

  • Scientific Rationale: A higher concentration of hydroxide ions will drive the acid-base equilibrium towards the formation of the water-soluble carboxylate salt.

2. Multiple Extractions:

  • Protocol: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume[4].

  • Scientific Rationale: According to the principles of liquid-liquid extraction, multiple extractions are more efficient at removing a solute than a single extraction with the same total volume of solvent[6].

Problem 3: Co-elution with Product During Flash Chromatography

Symptoms:

  • Fractions collected from flash column chromatography contain both the desired product and unreacted 4-trimethylsilylbutanoic acid.

Root Cause Analysis:

  • Similar Polarity: The polarity of 4-trimethylsilylbutanoic acid can be similar to that of the desired product, leading to poor separation on silica gel.

  • Peak Tailing: Carboxylic acids are notorious for tailing on silica gel due to strong interactions with the acidic silanol groups, causing broad peaks that can overlap with the product peak[7][8].

Solutions:

1. Acidify the Mobile Phase (Normal Phase Chromatography):

  • Protocol: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent[7].

  • Scientific Rationale: The added acid suppresses the ionization of the 4-trimethylsilylbutanoic acid, reducing its interaction with the silica gel and leading to sharper peaks and improved separation.

2. Reversed-Phase Chromatography:

  • Protocol: If the product is sufficiently non-polar, consider using reversed-phase (C18) flash chromatography.

  • Scientific Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. The nonpolar trimethylsilyl group will interact strongly with the C18 stationary phase, potentially allowing for better separation from a more polar product.

3. Chemical Derivatization (Advanced):

  • Protocol: Before chromatography, convert the unreacted carboxylic acid into a less polar ester or a more polar amide. For example, esterification can be achieved using diazomethane or by Fischer esterification if the product is stable to acidic conditions[9][10][11].

  • Scientific Rationale: Changing the functional group of the unreacted starting material alters its polarity, making it easier to separate from the desired product by chromatography.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is designed to maximize the removal of 4-trimethylsilylbutanoic acid while minimizing emulsion formation.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaHCO₃ solution. Note: Add cautiously as CO₂ evolution may occur if the reaction mixture is acidic.

  • Gently swirl the funnel to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the extraction with 1 M NaHCO₃ solution.

  • Perform a final extraction with 1 M NaOH solution to remove any remaining traces of the acid.

  • Wash the organic layer with an equal volume of brine to break any minor emulsions and remove residual water.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Flash Column Chromatography with Acidified Eluent

This protocol is for the purification of a product from unreacted 4-trimethylsilylbutanoic acid using normal-phase flash chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexanes/ethyl acetate)

  • Acetic acid or formic acid

  • TLC plates and chamber

  • Flash chromatography setup (column, flasks, etc.)

Procedure:

  • Determine a suitable eluent system for your product using TLC, aiming for an Rf of ~0.2-0.3 for your product[12].

  • Prepare the eluent and add 0.5% (v/v) of acetic acid or formic acid.

  • Pack the flash column with silica gel using the acidified eluent.

  • Dissolve the crude reaction mixture in a minimal amount of the organic solvent used in the reaction or the eluent.

  • Load the sample onto the column.

  • Run the column, collecting fractions and monitoring by TLC. The unreacted 4-trimethylsilylbutanoic acid should elute as a sharper peak compared to using a non-acidified eluent.

Data Presentation

Table 1: Estimated Physicochemical Properties of 4-Trimethylsilylbutanoic Acid

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular FormulaC₇H₁₆O₂Si[13]
Molecular Weight160.29 g/mol [13]
pKa~4.9 - 5.0Slightly higher than butyric acid (pKa ≈ 4.82) due to the weak electron-donating effect of the silyl group.[1][2][3]
Solubility in WaterSparingly solubleThe polar carboxylic acid group imparts some water solubility, but the nonpolar alkyl chain and trimethylsilyl group reduce it.
Solubility in Organic SolventsSoluble in a wide range of common organic solvents such as ethers, esters, and halogenated hydrocarbons.General solubility principles for organic molecules.[14]

Table 2: Comparison of Removal Methods

MethodProsConsBest For
Liquid-Liquid Extraction Simple, fast, and scalable.Prone to emulsion formation; may not be completely effective in a single pass.Initial bulk removal of the unreacted acid.
Normal-Phase Chromatography Can provide high purity.Can suffer from peak tailing; may require optimization of the eluent.Isolating products with different polarities from the acid.
Reversed-Phase Chromatography Good for separating nonpolar compounds; avoids issues with acidic silica gel.Requires specialized columns and solvent systems; may not be suitable for very polar products.Products that are significantly more or less hydrophobic than the silyl-acid.
Chemical Derivatization Can significantly alter the properties of the acid for easier removal.Requires an additional reaction step; the product must be stable to the derivatization conditions.Cases where other methods have failed and the product is robust.[15][16][17]

Visualizations

Workflow_for_Removal_of_4_Trimethylsilylbutanoic_Acid cluster_extraction Liquid-Liquid Extraction cluster_chromatography Flash Chromatography reaction_mixture Crude Reaction Mixture add_base Add Aqueous Base (e.g., 1M NaHCO3) reaction_mixture->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Deprotonated Silyl-Acid) separate_layers->aqueous_layer dry_concentrate Dry and Concentrate organic_layer->dry_concentrate purified_product_ext Partially Purified Product dry_concentrate->purified_product_ext partially_purified Partially Purified Product (from extraction) purified_product_ext->partially_purified Further Purification load_column Load onto Silica Gel Column (with acidified eluent) partially_purified->load_column elute_collect Elute and Collect Fractions load_column->elute_collect final_product Final Purified Product elute_collect->final_product waste Fractions with Silyl-Acid elute_collect->waste

Caption: Workflow for removing 4-trimethylsilylbutanoic acid.

References

  • Ogawa, T., & Ponnamperuma, C. (1979). Organic synthesis by quench reactions. Origins of Life, 9(3), 187-201. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Blau, K., & King, G. S. (Eds.). (1977).
  • Chromatography Forum. derivatization method for carboxylic acid ?[Link]

  • Vuckovic, D. (2013). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Biotage. Successful flash chromatography. [Link]

  • van der Hage, E. R., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3463-3473. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • King, A. Successful Flash Chromatography. [Link]

  • Thompson, L. T., et al. (2024). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Green Chemistry. [Link]

  • PubChem. Butyric Acid. [Link]

  • PubChem. 4-(trimethylsilyl)butanoic acid. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Liquid/liquid Extraction. [Link]

  • Chen, Y., et al. (2024). pKalculator: A pKa predictor for C-H bonds. ChemRxiv. [Link]

  • Shields, G. C. (Ed.). (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.
  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Sastre, J., et al. (2013). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 19(6), 2305-2316. [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Chad's Prep. (2021, April 13). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]

  • Reddit. Why is the pKa of butanoic acid lower than the pKa of propanoic acid?[Link]

  • Wikipedia. Butyric acid. [Link]

  • Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. [Link]

  • Reddit. Why is butyric Acid stronger than propionic acid. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Pearson. Butyric acid is responsible for the foul smell of rancid butter. [Link]

  • OpenStax. 21.3 Reactions of Carboxylic Acids. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: 4-Trimethylsilylbutanoic Acid (TSA) Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: pH Dependence of Chemical Shift & Troubleshooting Ticket Priority: High (Data Integrity Risk) Applicable For: Aqueous NMR (Metabolomics, Peptides, Fragment Screening)

Diagnostic & Troubleshooting

Use this module to identify if your spectral anomalies are caused by reference standard instability.

The Core Problem

You are using 4-Trimethylsilylbutanoic acid (also known as 4-TMS-butanoic acid) as an internal chemical shift reference (set to 0.00 ppm). However, you observe:

  • "Drifting" Peaks: Known internal signals (e.g., lactate, alanine) appear at incorrect chemical shifts.

  • Lock Discrepancy: The distance between your reference peak and the solvent residual peak (e.g., HDO) is inconsistent across samples with different pH.

  • Split Reference: In samples with slow exchange conditions (rare for this molecule but possible in viscous media), the reference peak broadens or splits.

Troubleshooting Decision Tree

Before altering your sample preparation, run this diagnostic flow to determine if TSA is the culprit.

Troubleshooting Start Start: Spectral Anomaly Detected CheckPH Step 1: Measure Sample pH Start->CheckPH IsAcidic Is pH < 6.0? CheckPH->IsAcidic AcidicPath Risk Zone: COOH Protonation IsAcidic->AcidicPath Yes NeutralPath Safe Zone: Fully Ionized (COO-) IsAcidic->NeutralPath No Action1 Action: Switch to DSS or Apply Correction Curve AcidicPath->Action1 Action2 Action: Check Temperature/Salt (Secondary Effects) NeutralPath->Action2

Figure 1: Diagnostic workflow for identifying pH-induced referencing errors.

Technical Deep Dive: The Mechanism

Understanding the causality ensures you don't just follow a rule, but understand the chemistry.

Why does the reference move?

Ideally, an NMR reference standard is inert. However, 4-Trimethylsilylbutanoic acid contains a carboxylic acid moiety.

  • The Equilibrium: Like all carboxylic acids, TSA exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) forms. The

    
     of a typical aliphatic carboxylic acid is approximately 4.8 .
    
    
    
    
  • Electronic Shielding: The protonation state changes the electron density of the carboxyl group.

    • Deprotonated (pH > 6): The carboxylate anion (

      
      ) is electron-rich.
      
    • Protonated (pH < 5): The neutral acid (

      
      ) is less electron-donating.
      
  • Inductive Effect Propagation: Although the trimethylsilyl (TMS) group is four carbons away (compared to three in the more common standard, TSP), the change in electron density propagates through the carbon chain (inductive effect). This alters the magnetic shielding (

    
    ) of the silane protons, causing the chemical shift (
    
    
    
    ) to drift.
TSA vs. TSP vs. DSS
StandardStructurepKapH StabilityRecommendation
TSP 3-(trimethylsilyl)propionic acid~4.8Poor (High shift drift near pH 4-6)Use only at pH > 7
TSA 4-trimethylsilylbutanoic acid~4.8Moderate (Drift is attenuated by extra CH2 but present)Use at pH > 6.5; Verify if acidic
DSS 4,4-dimethyl-4-silapentane-1-sulfonic acid< 1.0Excellent (Fully ionized at all working pH)Gold Standard for aqueous NMR

Expert Insight: While the extra methylene group in TSA dampens the "through-bond" electronic effect compared to TSP, it does not eliminate it. Relying on TSA at pH 4.0 without correction will introduce systematic errors in your metabolomics binning or fragment library screening.

Experimental Protocols

Protocol A: The "Coin-Doping" Validation

Use this protocol to definitively prove if TSA is shifting in your specific buffer system.

Objective: Compare TSA against a pH-independent standard (DSS) in the same tube.

  • Prepare Sample: Take 500 µL of your experimental buffer/sample (at the experimental pH).

  • Add TSA: Add your standard concentration of 4-Trimethylsilylbutanoic acid (e.g., 0.5 mM).

  • Add DSS: Spike the same tube with 0.5 mM DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate).

  • Acquire Spectrum: Run a standard 1D

    
    H NMR (e.g., zg30 or noesypr1d).
    
  • Analysis:

    • Reference the spectrum by setting the DSS peak to 0.00 ppm.[1]

    • Observe the position of the TSA peak.

    • Result: If the TSA peak is at 0.00 ppm, your pH is safe. If it is at -0.01 or +0.02 ppm, that delta is your error margin.

Protocol B: Generating a pH Correction Curve

If you must use TSA in acidic conditions (e.g., due to solubility or availability), you must calibrate it.

  • Stock Solution: Prepare 10 mM TSA in

    
    .
    
  • Titration Series: Prepare 5 NMR tubes with phosphate/citrate buffer ranging from pH 3.0 to pH 8.0 (0.5 unit increments).

  • Internal Lock: Add a trace amount of DSS to each tube.

  • Measurement:

    • Set DSS to 0.00 ppm for every tube.

    • Record the chemical shift of TSA (

      
      ) for each pH point.
      
  • Plotting: Plot

    
     (y-axis) vs. pH (x-axis). Use this curve to back-calculate the "true" 0.00 ppm in future experiments lacking DSS.
    

Frequently Asked Questions (FAQs)

Q: Can I use TSA for urine metabolomics (pH 5-8)? A: It is risky. Urine pH varies wildly. If a sample is pH 5.5, TSA will shift slightly relative to a sample at pH 7.0. This causes "binning" errors in PCA plots. Recommendation: Buffer your urine heavily to pH 7.4 or switch to DSS.

Q: Why does the literature often cite TSP/TSA instead of DSS? A: DSS has a minor drawback: its alkyl chain protons (positions 1, 2, and 3) appear in the aliphatic region (approx 0.6, 1.7, 2.9 ppm) and can overlap with metabolites. TSA/TSP also have alkyl protons, but they appear at different positions. Researchers sometimes choose the standard whose background signals interfere least with their specific target molecule.

Q: I already acquired data at pH 4.5 using TSA. Is it useless? A: No. You can "re-reference" the data post-acquisition.

  • Identify a stable internal metabolite (e.g., Creatinine at 3.05 ppm or Alanine doublet at 1.48 ppm) whose position is relatively pH-insensitive in that range.

  • Shift the spectrum globally so that metabolite aligns with its literature value (BMRB database).

Q: Does temperature affect the TSA shift? A: Yes, but the effect is generally smaller than the pH effect. However, IUPAC recommendations state that the chemical shift of internal standards is temperature-dependent. Always maintain a consistent probe temperature (e.g., 298 K) for reproducible referencing.

References

  • Harris, R. K., et al. (2001). "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001)."[2][3] Pure and Applied Chemistry, 73(11), 1795–1818.

  • Harris, R. K., et al. (2008). "Further Conventions for NMR Shielding and Chemical Shifts (IUPAC Recommendations 2008)."[4] Pure and Applied Chemistry, 80(1), 59–84.

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR, 6, 135–140.

  • De Graaf, R. A., & Behar, K. L. (2003). "Quantitative 1H NMR Spectroscopy of Blood Plasma Metabolites." Analytical Chemistry, 75(17), 4552–4559. (Discusses pH effects on metabolite and reference shifts).

Sources

Technical Support Center: Resolving Impurities in 4-Trimethylsilylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity 4-Trimethylsilylbutanoic acid (4-TMSBA) for use as a quantitative NMR internal standard or synthetic intermediate.[1]

Product: 4-Trimethylsilylbutanoic Acid (4-TMSBA) Application: NMR Internal Standard (Organic Solvents), Synthetic Building Block Chemical Family: Organosilanes / Carboxylic Acids[1]

Module 1: Diagnostic & Characterization

Q: How do I distinguish between synthesis byproducts and storage degradation in my NMR spectrum?

A: The distinction lies in the chemical shift and multiplicity of the impurity signals relative to the trimethylsilyl (TMS) singlet (typically


 0.0 ppm).[1]
  • Synthesis Byproducts (Isomers): Commercial 4-TMSBA is often synthesized via hydrosilylation of 3-butenoic acid or allyl cyanide.[1] This process frequently yields the branched regioisomer, 3-trimethylsilyl-2-methylpropanoic acid .[1]

    • Diagnostic: Look for a secondary TMS singlet slightly upfield or downfield (

      
       0.05 ppm) from the main peak, accompanied by a complex multiplet in the methine region (
      
      
      
      2.0–2.5 ppm) rather than the expected triplets of the linear chain.[1]
  • Storage Degradation (Hydrolysis/Condensation):

    • Hexamethyldisiloxane (HMDS): A sharp singlet at

      
       0.07 ppm (in CDCl
      
      
      
      ).[1] This indicates cleavage of the C-Si bond or hydrolysis of silyl esters if present.[1]
    • Desilylated Species (Butanoic Acid): If the TMS group is cleaved (protodesilylation), you will observe the loss of the silicon satellite peaks and the emergence of simple butyric acid signals (triplet methyl at

      
       0.9 ppm without the shielding effect of silicon).[1]
      
Q: My sample has a lower melting point than the literature value. Is it wet?

A: Not necessarily "wet" with water, but likely contaminated with silanols or silyl esters .[1]

  • The Trap: 4-TMSBA can form intermolecular anhydrides or silyl esters (where the TMS group migrates from carbon to oxygen under thermal stress).[1]

  • Verification: Run an IR spectrum. A broad OH stretch (3300-2500 cm

    
    ) is normal for the acid.[1] However, a split carbonyl peak (approx. 1760 cm
    
    
    
    and 1820 cm
    
    
    ) indicates anhydride formation.[1]

Module 2: Purification Protocols

Q: How do I remove neutral siloxanes (HMDS) and silicone grease?

A: Acid-Base Extraction (The "Self-Validating" Protocol). Chromatography is often inefficient for 4-TMSBA due to streaking on silica. An acid-base extraction exploits the acidity of the carboxylic group to separate it from non-acidic organosilicon impurities.[1]

Protocol:

  • Dissolution: Dissolve crude 4-TMSBA in Diethyl Ether (Et

    
    O) .
    
    • Why Ether? Chlorinated solvents like DCM can sometimes form emulsions with silanols.[1]

  • Extraction (Step A): Extract with 1M NaOH (2x).

    • Mechanism:[1] 4-TMSBA becomes the water-soluble sodium salt (4-TMSBA-Na). Neutral impurities (HMDS, silicone grease, unreacted silanes) remain in the ether layer.[1]

  • Validation Step: Check the pH of the aqueous layer.[1] It must be >10 to ensure complete deprotonation.[1]

  • Wash: Wash the combined aqueous aqueous layers once with fresh Et

    
    O. Discard the organic layer.[1]
    
  • Acidification (Step B): Cool the aqueous layer to 0°C and acidify carefully with 2M HCl to pH 1-2.

    • Caution: Heat generation can trigger protodesilylation.[1] Keep it cold.

  • Re-Extraction: Extract the acidic aqueous layer with Et

    
    O (3x).[1][2]
    
  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    (avoid acidic drying agents like unbuffered MgSO
    
    
    if the compound is sensitive) and concentrate in vacuo.
Q: Can I distill 4-TMSBA?

A: Yes, but only under High Vacuum (Kugelrohr or Short Path) . Atmospheric distillation will cause thermal rearrangement (silyl ester formation) or decarboxylation.[1]

Standard Operating Procedure:

  • Vacuum Requirement: < 0.5 mmHg.[1]

  • Temperature: Expect boiling points approx. 80–100°C at 0.5 mmHg (extrapolated from homologs).

  • Trap: Use a liquid nitrogen trap to catch volatile siloxanes (HMDS) that sublime before the main fraction distills.[1]

Module 3: Visualization of Impurity Pathways

The following diagram illustrates the degradation and impurity pathways for 4-TMSBA, aiding in the diagnosis of NMR spectra.

G Start Commercial 4-TMSBA (Target Compound) Storage Storage / Handling (Moisture & Heat) Start->Storage Synthesis Synthesis Route (Hydrosilylation) Synthesis->Start Branched Impurity: Branched Isomer (3-TMS-2-methylpropanoic acid) Synthesis->Branched Regioselectivity Error Hydrolysis Protodesilylation Storage->Hydrolysis Acidic Moisture Dimerization Anhydride Formation Storage->Dimerization Heat/Dehydration Butyric Butanoic Acid (Loss of TMS Signal) Hydrolysis->Butyric HMDS HMDS (Siloxane) (Singlet @ 0.07 ppm) Hydrolysis->HMDS

Figure 1: Degradation and impurity pathways.[1] Red nodes indicate specific impurities detectable by NMR.

Module 4: Storage & Stability FAQs

Q: Why does my "pure" 4-TMSBA smell like butter?

A: This is the olfactory signature of Butanoic Acid .[1] Even trace amounts of protodesilylation (cleavage of the C-Si bond) release free butyric acid.[1]

  • Cause: Exposure to trace mineral acids or prolonged storage in protic solvents (MeOH, H

    
    O) without pH buffering.[1]
    
  • Remedy: Perform the Acid-Base extraction (Module 2) immediately.[1]

Q: Can I store 4-TMSBA in DMSO-d6?

A: Not recommended for long-term storage. DMSO is hygroscopic. Absorbed water, combined with trace acid impurities, can catalyze the protodesilylation described above.[1]

  • Best Practice: Store neat (undiluted) at -20°C under Argon.

  • For NMR: Prepare fresh solutions in CDCl

    
     (neutralized with basic alumina) or Acetone-d6.
    

Summary of Physical Data for Verification

PropertyValue (Approximate)Diagnostic Note
Molecular Weight 160.29 g/mol -
Appearance Colorless Liquid / Low-melt SolidYellowing indicates oxidation/polymerization.
Boiling Point ~95-100°C @ 0.5 mmHgDo not distill at atmospheric pressure.[1]
NMR (

TMS)
0.0 ppm (s, 9H)Reference peak.[1]
NMR (


-CH

)
~2.3 ppm (t, 2H)Triplet structure confirms linear chain.[1]
Solubility Et

O, CDCl

, Acetone
Limited solubility in acidic water; soluble in base.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][3] [Link]

  • Larson, G. L. (1989).[1] Silicon-Carbon Bond Cleavage.[1] In: The Chemistry of Organic Silicon Compounds. Wiley.[1] (Provides mechanistic grounding for protodesilylation risks). [Link][1]

  • Organic Syntheses. (1988).[1] Tris(trimethylsilyl)silane.[1][4] (General reference for handling silyl-hydride synthesis and purification). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quantitative NMR: Evaluating the Reproducibility of 4-Trimethylsilylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the demand for analytical precision is absolute. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary analytical technique, distinguished by the direct proportionality between a signal's integral and the molar amount of the nuclei it represents[1]. Unlike chromatographic methods, qNMR can offer absolute quantification without the need for compound-specific calibration curves[2].

However, the integrity of any qNMR measurement is fundamentally anchored to the quality and reliability of the internal standard used. The choice of this standard is not a trivial detail; it is the backbone of the entire experiment[2]. Any inaccuracy or variability in the standard—be it in its purity, stability, or signal integration—transfers directly into the final calculated result for the analyte.

This guide provides an in-depth comparison of 4-Trimethylsilylbutanoic acid (4-TMSB) as a qNMR internal standard, focusing on the critical parameter of integration reproducibility. We will explore its performance in the context of common alternatives and provide field-proven methodologies to maximize the accuracy and precision of your quantitative results.

The Anatomy of an Ideal qNMR Internal Standard

Before evaluating 4-TMSB, we must define the gold standard. An ideal internal standard is not merely a substance with a known concentration; it is a chemically and spectrally reliable anchor. The essential characteristics include:

  • Validated Purity and Stability: The standard must have a high, accurately known purity and remain chemically inert under experimental conditions, showing no reaction with the analyte, solvent, or matrix components[1][2].

  • Clean, Non-Overlapping Signals: It should produce a simple, sharp resonance (ideally a singlet) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals[3][4]. This spectral clarity is your insurance policy against integration errors.

  • Consistent Solubility: The standard must dissolve completely in the deuterated solvent used for the analyte to ensure a homogeneous solution, which is critical for accurate and reproducible measurements[3][4].

  • Minimal Volatility: Low volatility is necessary to prevent concentration changes during sample preparation and handling[4].

  • Appropriate Relaxation Dynamics: The spin-lattice relaxation time (T₁) of the standard's signal should ideally be similar to that of the analyte's signals to ensure all peaks are fully relaxed between scans, preventing systematic integration errors[2].

Comparative Analysis: 4-TMSB vs. Common Alternatives

4-Trimethylsilylbutanoic acid (4-TMSB) offers a prominent singlet from its nine equivalent trimethylsilyl (TMS) protons, typically in the quiet upfield region of the spectrum. Its carboxylic acid group provides solubility in a range of polar organic solvents. However, no single standard is universally optimal[2]. The choice is always dependent on the specific analyte and solvent system.

Below is a qualitative comparison of 4-TMSB with other widely used internal standards.

Feature4-Trimethylsilylbutanoic acid (4-TMSB)TSP (Sodium 3-(trimethylsilyl)propionate-d₄)DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate)Maleic Acid
Structure (CH₃)₃Si(CH₂)₃COOH(CH₃)₃Si(CD₂)₂COONa(CH₃)₃Si(CH₂)₃SO₃NaHOOCCH=CHCOOH
Signal Singlet, ~0 ppmSinglet, ~0 ppmSinglet, ~0 ppmSinglet, ~6.3 ppm
Solubility Good in CDCl₃, DMSO-d₆, MeOD-d₄Excellent in D₂OExcellent in D₂O, DMSO-d₆, MeOD-d₄[5]Good in D₂O, MeOD-d₄
Key Advantage Strong singlet from 9 protons; useful in many organic solvents.High aqueous solubility; commonly used for biological samples.High aqueous solubility; less prone to protein binding than TSP.Signal is downfield, avoiding overlap with aliphatic protons.
Primary Limitation Carboxylic acid group can interact with basic analytes or be sensitive to pH changes.Can interact with proteins in biological samples, affecting chemical shift and line width.Can be hygroscopic; its certified purity often accounts for water content[5].Signal can shift with pH; can degrade under certain conditions[3]. Prone to moisture.
Data Focus: The Impact of Standard Selection on Reproducibility

The choice of an internal standard can dramatically affect the reproducibility of integration values, measured by the Relative Standard Deviation (RSD). In a case study, switching from a problematic standard to a more suitable one yielded significant improvements.

ParameterMaleic Acid (in problematic matrix)DSS (Optimized Standard)
Integration RSD (%) 5.2%1.1%
Improvement in Accuracy -32%
Data adapted from a case study by ResolveMass, demonstrating the critical impact of standard selection on quantitative outcomes[3].

This data underscores that while 4-TMSB may perform excellently in non-polar systems, its acidic proton makes it potentially less reproducible for quantifying basic analytes or in unbuffered systems where pH fluctuations can alter its chemical environment and line shape. For such cases, a more inert standard like Dimethyl Sulfone (DMSO₂) or 1,4-Bis(trimethylsilyl)benzene[6] might yield a lower RSD.

Workflow for Achieving High Reproducibility in qNMR

This diagram illustrates the critical steps and considerations for a robust qNMR experiment designed to maximize the reproducibility of integration values.

qNMR_Workflow cluster_prep Step 1: Method Planning & Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Analysis cluster_params_detail Key Acquisition Parameters plan Select Analyte, Solvent & Internal Standard (IS) check Verify IS purity, solubility, & non-interference plan->check weigh Accurately weigh Analyte & IS using a calibrated microbalance check->weigh dissolve Dissolve solids in a vial, not directly in the NMR tube weigh->dissolve transfer Transfer solution to high-quality NMR tube dissolve->transfer shim Shim magnet for field homogeneity transfer->shim params Set Quantitative Parameters shim->params acquire Acquire FID data params->acquire d1 Relaxation Delay (D1) ≥ 5-7 x Longest T₁ params->d1 ns Number of Scans (NS) To achieve S/N > 250:1 params->ns p1 Pulse Angle (P1) Calibrated 90° pulse params->p1 ft Fourier Transform (with Zero-Filling) acquire->ft phase Manual Phase Correction ft->phase baseline Manual Baseline Correction phase->baseline integrate Integrate signals over a wide, consistent range baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: A validated workflow for reproducible qNMR analysis.

Experimental Protocol: Purity Determination Using 4-TMSB

This protocol provides a step-by-step methodology for determining the purity of an analyte using 4-TMSB as an internal standard. Every step is designed to mitigate potential sources of error and enhance reproducibility.

Objective: To accurately determine the mass fraction purity of "Analyte X" using ¹H qNMR with 4-TMSB as an internal standard in DMSO-d₆.

Materials:

  • Analyte X (purity to be determined)

  • 4-Trimethylsilylbutanoic acid (4-TMSB), certified reference material (CRM) with known purity (e.g., 99.9%)

  • DMSO-d₆ (low water content)

  • Calibrated analytical microbalance (readability to 0.01 mg or better)

  • Class A volumetric glassware and calibrated pipettes

  • High-quality 5 mm NMR tubes

Procedure:

  • Preparation of Solutions (Self-Validating Approach):

    • Causality: Preparing samples in a vial before transferring to an NMR tube is critical to ensure complete and homogeneous dissolution, preventing weighing errors from material stuck to the tube walls[7].

    • Step 1.1 (Weighing): Accurately weigh approximately 15-20 mg of Analyte X into a clean, dry glass vial and record the mass precisely. In a separate vial, weigh approximately 10-15 mg of 4-TMSB and record the mass. An analyte-to-standard signal intensity ratio near 1:1 is recommended for optimal precision[8].

    • Step 1.2 (Dissolution): Using a calibrated pipette, add approximately 1.0 mL of DMSO-d₆ to each vial.

    • Step 1.3 (Homogenization): Cap the vials and vortex gently until both the analyte and the standard are fully dissolved. Visually inspect for any particulate matter.

    • Step 1.4 (Sample Mixture): Accurately transfer a known volume (e.g., 500 µL) from the Analyte X solution and a known volume (e.g., 500 µL) from the 4-TMSB solution into a new vial. Vortex to mix thoroughly. Transfer ~700 µL of this final mixture into an NMR tube.

  • NMR Data Acquisition:

    • Causality: The acquisition parameters are the most critical factor for ensuring that signal integrals are truly quantitative. A sufficient relaxation delay (D1) is non-negotiable to prevent T₁ saturation, which leads to systematic underestimation of signals with longer relaxation times[2].

    • Step 2.1 (Instrument Setup): Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and allow the sample temperature to equilibrate (e.g., at 25°C).

    • Step 2.2 (Shimming): Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak shape[9].

    • Step 2.3 (Set Acquisition Parameters):

      • Pulse Program: Use a simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker systems)[1].

      • Pulse Width: Use a pre-calibrated 90° pulse width.

      • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ value of any proton to be integrated (both analyte and standard). If T₁ values are unknown, a conservative delay of 30-60 seconds is a safe starting point[3].

      • Number of Scans (NS): Set NS to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration precision is better than 1%[1][9]. This may range from 8 to 64 scans depending on concentration.

      • Acquisition Time (AQ): Ensure AQ is sufficient to allow the FID to decay completely, preventing truncation artifacts[1].

  • Data Processing and Calculation:

    • Causality: Inconsistent data processing can introduce significant variability. Manual, careful correction of phase and baseline is superior to automated routines for achieving the highest accuracy[1].

    • Step 3.1 (Processing): Apply a small amount of line broadening (e.g., 0.3 Hz) to improve S/N. Perform a Fourier Transform.

    • Step 3.2 (Correction): Manually adjust the phase and baseline for the entire spectrum until the baseline is flat and all peaks are in pure absorption mode. This is critical as distorted baselines or phasing directly corrupts integral values[1].

    • Step 3.3 (Integration):

      • Calibrate the singlet from 4-TMSB at ~0.0 ppm to 9.00 (for its 9 equivalent protons).

      • Select a well-resolved, non-exchangeable proton signal from Analyte X. Integrate this peak.

      • Ensure the integration range for both peaks is wide and consistent (e.g., spanning a frequency range 64 times the peak's full width at half height) to capture >99% of the signal intensity[1]. Consistently include or exclude ¹³C satellites for both peaks[1].

    • Step 3.4 (Calculation): Use the following formula to calculate the purity of Analyte X:

      • Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

      • Where:

        • I: Integral value

        • N: Number of protons for the integrated signal

        • M: Molar mass

        • W: Weight

        • P: Purity of the standard

        • ₓ: Analyte X

        • ₛₜd: Internal Standard (4-TMSB)

Conclusion and Recommendations

4-Trimethylsilylbutanoic acid is a capable qNMR internal standard, particularly for analytes soluble in common organic deuterated solvents. Its strong, sharp singlet from nine equivalent protons provides an excellent signal for quantification. However, its ultimate reproducibility is not an intrinsic property of the molecule alone; it is the result of a meticulously executed experimental protocol.

The primary factor governing the reproducibility of its integration values—or that of any standard—is the rigor of the analytical method. Key vulnerabilities include:

  • Analyte Interaction: The carboxylic acid moiety of 4-TMSB may engage in acid-base interactions with certain analytes, potentially compromising spectral quality and reproducibility. In such cases, a more inert standard is mandated.

  • Improper Acquisition Parameters: Failure to use a sufficiently long relaxation delay (D1) is one of the most common and severe sources of systematic error in qNMR[2].

  • Inconsistent Sample Preparation: Errors in weighing or incomplete dissolution will introduce significant random error, degrading reproducibility.

For researchers in drug development, 4-TMSB can be a reliable tool. However, its suitability must be validated on a case-by-case basis. We recommend performing compatibility checks by measuring the NMR of the analyte-standard mixture at t=0 and again after several hours to ensure no reaction occurs[8]. When high precision is paramount, the choice of the internal standard should be considered a critical part of method development, with alternatives like DSS or 1,4-bis(trimethylsilyl)benzene evaluated to find the optimal match for the chemical system under investigation.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023). ResolveMass. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023). ResolveMass Blog. [Link]

  • Best practice for quantitative NMR. (2021). Reddit r/chemistry. [Link]

  • Quantitative NMR Spectroscopy. University of Ottawa NMR Facility. [Link]

  • Blondel, C., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]

  • Crouch, R., & Russell, D. (2011). Easy, Precise and Accurate Quantitative NMR. Agilent Technologies. [Link]

  • Practical Aspects of Quantitative NMR Experiments. University of Wisconsin-Madison. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). Bureau International des Poids et Mesures (BIPM). [Link]

  • Analytical NMR. Magritek. [Link]

  • What are preferable internal and external standards other than TSP in NMR-matabolomics of cancer cells? (2015). ResearchGate. [Link]

  • Monakhova, Y. B., et al. (2022). A Real-Life Reproducibility Assessment for NMR Metabolomics. Metabolites. [Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019). Bureau International des Poids et Mesures (BIPM). [Link]

Sources

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4-Trimethylsilylbutanoic acid

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